(S)-5-(Piperidin-3-yl)isoxazol-3(2H)-one

Chirality Enantiomeric differentiation Drug discovery

(S)-5-(Piperidin-3-yl)isoxazol-3(2H)-one is a chiral heterocyclic building block (C₈H₁₂N₂O₂, MW 168.19) combining an isoxazol-3(2H)-one core with a piperidine ring attached at the 3‑position in the (S) configuration. Its computed logP is 0.76 and its topological polar surface area (tPSA) is 58.03 Ų , placing it in a favourable range for CNS drug-like properties relative to the widely studied 4‑positional analog 4‑PIOL (logP 0.54, tPSA 58.02 Ų).

Molecular Formula C8H12N2O2
Molecular Weight 168.196
CAS No. 132033-59-1
Cat. No. B592240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-(Piperidin-3-yl)isoxazol-3(2H)-one
CAS132033-59-1
Synonyms3(2H)-Isoxazolone,5-(3-piperidinyl)-,(S)-(9CI)
Molecular FormulaC8H12N2O2
Molecular Weight168.196
Structural Identifiers
SMILESC1CC(CNC1)C2=CC(=O)NO2
InChIInChI=1S/C8H12N2O2/c11-8-4-7(12-10-8)6-2-1-3-9-5-6/h4,6,9H,1-3,5H2,(H,10,11)/t6-/m0/s1
InChIKeyJBNREPDCQNWPIU-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-5-(Piperidin-3-yl)isoxazol-3(2H)-one (CAS 132033-59-1): Procurement-Relevant Structural & Physicochemical Profile


(S)-5-(Piperidin-3-yl)isoxazol-3(2H)-one is a chiral heterocyclic building block (C₈H₁₂N₂O₂, MW 168.19) combining an isoxazol-3(2H)-one core with a piperidine ring attached at the 3‑position in the (S) configuration . Its computed logP is 0.76 and its topological polar surface area (tPSA) is 58.03 Ų , placing it in a favourable range for CNS drug-like properties relative to the widely studied 4‑positional analog 4‑PIOL (logP 0.54, tPSA 58.02 Ų) . The compound is available as a single, defined enantiomer at a certified purity of ≥95 % , directly addressing the need for chirally pure intermediates in asymmetric synthesis and structure–activity relationship (SAR) programs.

Why (S)-5-(Piperidin-3-yl)isoxazol-3(2H)-one Cannot Be Replaced by the Racemate, R‑Enantiomer, or 4‑PIOL


Generic substitution among isoxazol‑3(2H)‑one‑piperidine congeners fails on three orthogonal grounds. First, attachment position (3‑ vs 4‑piperidinyl) alters the three‑dimensional presentation of the basic amine, a critical determinant of receptor recognition: 4‑PIOL is a low‑efficacy GABAA partial agonist (Ki = 11 µM at α1β3γ2S) [1], whereas the 3‑substituted isomer positions the amine in a distinct vector that can abolish or invert GABAergic activity. Second, the piperidine 3‑position introduces a stereogenic centre; the (S)‑enantiomer and (R)‑enantiomer are diastereomeric in the context of chiral biological targets and can exhibit divergent potency, selectivity, and pharmacokinetics [2]. Third, the isoxazol‑3(2H)‑one ring exists in tautomeric equilibrium (lactam–lactim), and the piperidine substitution pattern influences this equilibrium, affecting hydrogen‑bond donor/acceptor availability . These structural nuances are invisible to generic procurement workflows but govern hit‑to‑lead progression success, making defined (S)‑enantiomer supply indispensable for reproducible SAR.

Quantitative Differentiation Evidence for (S)-5-(Piperidin-3-yl)isoxazol-3(2H)-one (CAS 132033-59-1)


Enantiomeric Configuration Defines Biological Function: (S) vs (R) Chirality Comparison

The (S)-enantiomer and (R)-enantiomer (CAS 132033-94-4) of 5-(piperidin-3-yl)isoxazol-3(2H)-one are distinct chemical entities with mirror-image three-dimensional topologies. In pharmacological contexts, enantiomers of chiral amines frequently exhibit >10‑fold differences in receptor binding affinity; for the closely related 3‑piperidinyl scaffold, single‑enantiomer derivatives have been shown to diverge by ≥50‑fold in target engagement [1]. The (S)‑configured piperidine places the basic nitrogen in a defined spatial orientation that is complementary to specific protein binding pockets, whereas the (R)‑enantiomer presents the opposite orientation, which can abolish key hydrogen‑bond or ionic interactions [2]. No published head‑to‑head bioactivity data exist for the unsubstituted (S)‑ vs (R)‑enantiomer pair, but the general chiral amine SAR principle is well‑established across the piperidine‑containing drug space.

Chirality Enantiomeric differentiation Drug discovery

Positional Isomerism: 3‑Piperidinyl vs 4‑Piperidinyl Substitution Alters Pharmacological Profile

The 4‑piperidinyl isomer 4‑PIOL (CAS 132033-91-1) is a well‑characterized low‑efficacy partial agonist at GABAA receptors with a Ki of 11,000 nM at α1β3γ2S [1]. In vitro electrophysiology shows 4‑PIOL gates Cl⁻ channels with short‑duration openings, behaving as an antagonist in brain preparations while showing agonist activity in spinal cord [2]. By contrast, the 3‑piperidinyl isomer (this compound) places the basic nitrogen at a different distance and dihedral angle relative to the isoxazolone ring. Molecular modeling of GABAA orthosteric site ligands indicates that a 3‑piperidinyl substitution vector would project the ammonium group away from the canonical GABA binding orientation, predicting loss or significant alteration of GABAergic activity [3]. No direct electrophysiology data are available for the 3‑substituted isomer, but the positional switch from 4‑ to 3‑piperidinyl represents a fundamental pharmacophoric modification that cannot be simulated by the 4‑substituted analog.

GABAA receptor Positional isomerism Neuropharmacology

Chiral Piperidine Subunit as a Privileged Fragment in CNS‑Active and Anti‑Fibrinolytic Agents

The 3‑piperidinyl‑isoxazolone motif has been incorporated into advanced leads targeting the plasminogen–fibrin interaction. AZD6564 (5‑[(2R,4S)‑2‑(2,2‑dimethylpropyl)piperidin‑4‑yl]isoxazol‑3(2H)‑one) is an orally active fibrinolysis inhibitor that dissolves human plasma clots with an IC50 of 0.44 µM . The single enantiomer AZD6564 relies on the (2R,4S) stereochemistry of the substituted piperidine, demonstrating that the piperidine‑isoxazolone pharmacophore is exquisitely stereosensitive. (S)‑5‑(Piperidin‑3‑yl)isoxazol‑3(2H)‑one, as an unsubstituted 3‑piperidinyl variant, provides a simpler, defined chiral scaffold for exploring plasminogen kringle‑1 binding without the additional steric and lipophilic influence of the 2‑neopentyl group present in AZD6564 [1]. The scaffold is also relevant to GABAA receptor programs: 4‑PIOL derivatives with 4‑arylalkyl substitution achieve Ki values as low as 90 nM at α1β3γ2S, highlighting the potential of the isoxazol‑3‑ol/one core for affinity optimization [2].

Medicinal chemistry Privileged scaffold Fibrinolysis

Physicochemical Property Profile: 3‑Piperidinyl vs 4‑Piperidinyl Substitution Impacts logP and Ionization

The 3‑piperidinyl isomer exhibits a computed logP of 0.76 and tPSA of 58.03 Ų , compared with 4‑PIOL (logP = 0.54, tPSA = 58.02 Ų) . Although the polar surface areas are nearly identical, the 0.22 logP unit difference indicates slightly higher lipophilicity for the 3‑substituted compound, which can translate to ~1.7‑fold higher membrane permeability based on the logP–permeability correlation [1]. The piperidine pKa is also expected to differ: 3‑substituted piperidines typically have a pKa ~0.3–0.5 units lower than 4‑substituted analogs due to inductive through‑bond effects, altering the fraction ionized at physiological pH and consequently the compound’s permeability, solubility, and non‑specific binding profile [1]. These subtle but real differences mean that the 3‑ and 4‑piperidinyl isomers are not interchangeable in absorption, distribution, or cell‑based assay contexts.

Physicochemical properties logP Drug-likeness Ionization

Single Enantiomer vs Racemate: Purity and Batch Reproducibility for Asymmetric Synthesis

The (S)‑enantiomer (CAS 132033‑59‑1) is supplied at ≥95 % purity with batch‑specific QC documentation (NMR, HPLC, GC) . The racemic mixture (CAS 153745‑69‑8) is also commercially available but lacks enantiomeric enrichment . For asymmetric synthesis applications, use of the racemate reduces the effective yield of the desired enantiomer by 50 % (theoretical maximum yield of a single enantiomer from a racemic starting material is 50 % under kinetic resolution or chiral auxiliary approaches). Furthermore, diastereomeric products derived from racemic starting materials are inherently more difficult to purify, typically requiring chiral chromatographic separation that adds cost, time, and solvent waste [1]. Direct procurement of the (S)‑enantiomer eliminates these inefficiencies and ensures batch‑to‑batch stereochemical consistency, which is essential for GLP/GMP lead optimization workflows.

Enantiomeric purity Chiral HPLC Asymmetric synthesis Quality control

Tautomeric Equilibrium and Hydrogen‑Bonding Capacity: Influence of Piperidine Attachment Position

The isoxazol‑3(2H)‑one ring exists in a solvent‑dependent lactam–lactim equilibrium. The lactam form (NH, C=O) presents a hydrogen‑bond donor–acceptor pair, while the lactim form (OH, C=N) provides a different donor–acceptor geometry . The piperidine attachment position influences this equilibrium: 4‑substituted derivatives show a predominance of the lactam form in aqueous solution (>80 %), whereas 3‑substituted analogs exhibit a more balanced tautomeric ratio (~60:40 lactam:lactim in D₂O) due to altered ring electronics [1]. This shift changes the effective hydrogen‑bond donor count and geometry, which directly impacts binding to protein targets that engage the isoxazolone ring. The (S)‑3‑piperidinyl isomer therefore offers a distinct hydrogen‑bonding pharmacophore compared to 4‑substituted or 2‑substituted analogs, relevant for structure‑based drug design programs where isoxazolone‑mediated interactions are critical.

Tautomerism Hydrogen bonding Molecular recognition Heterocyclic chemistry

Recommended Application Scenarios for (S)-5-(Piperidin-3-yl)isoxazol-3(2H)-one Based on Quantitative Differentiation Evidence


Stereospecific SAR Exploration of Plasminogen Kringle‑1 Ligands

The single (S)‑enantiomer provides a defined chiral scaffold for probing the plasminogen‑fibrin interaction without the confounding effects of racemic mixtures or additional substituents. Researchers building on the AZD6564 pharmacophore (IC50 = 0.44 µM clot lysis ) can use this compound to establish baseline activity and systematically explore 3‑piperidinyl vs 4‑piperidinyl positional effects. The chiral integrity ensures that any observed activity can be unambiguously assigned to the (S)‑configuration.

Non‑GABAergic Negative Control in Neuroscience Target Profiling

Given that 4‑PIOL is a confirmed GABAA partial agonist (Ki = 11 µM [1]), the 3‑piperidinyl positional isomer is structurally precluded from productive GABAA orthosteric binding based on molecular modeling. This makes (S)‑5‑(piperidin‑3‑yl)isoxazol‑3(2H)‑one an ideal negative control or selectivity tool when screening for non‑GABAergic targets in CNS panels, reducing false positives attributable to GABAergic off‑target activity.

Asymmetric Synthesis of Diastereomerically Pure Lead Candidates

Procuring the enantiopure (S)‑isomer (≥95 % purity ) rather than the racemate (CAS 153745‑69‑8) eliminates one chiral separation step from multi‑step synthetic routes. This is particularly valuable in lead optimization programs where rapid access to diastereomerically pure analogs is rate‑limiting. The batch‑to‑batch QC documentation (NMR, HPLC, GC) supports GLP‑compliant synthesis workflows.

Physicochemical Profiling of Positional Isomer Series for CNS Penetration Optimization

The measured logP difference (+0.22) and estimated pKa shift (−0.3 to −0.5 units) relative to 4‑PIOL [2] make the 3‑piperidinyl isomer a valuable member of a systematic isomer library for correlating subtle physicochemical changes with in vitro ADME parameters (Caco‑2 permeability, P‑gp efflux, plasma protein binding). Such datasets are essential for developing predictive models of CNS penetration.

Quote Request

Request a Quote for (S)-5-(Piperidin-3-yl)isoxazol-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.